rac Didemethyl Citalopram-d6 Hydrochloride

Beschreibung

BenchChem offers high-quality rac Didemethyl Citalopram-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac Didemethyl Citalopram-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

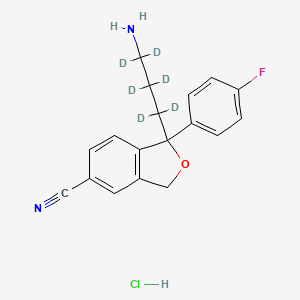

IUPAC Name |

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.ClH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDJHFUISDGTP-FJBJLJJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675834 |

Source

|

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189865-88-0 |

Source

|

| Record name | 1-[3-Amino(~2~H_6_)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: rac-Didemethylcitalopram-d6 Hydrochloride (CAS 1189865-88-0)

The following is an in-depth technical guide for rac-Didemethylcitalopram-d6 Hydrochloride , designed for researchers and bioanalytical scientists.

Advanced Bioanalytical Applications in Citalopram Metabolic Profiling

Executive Summary

rac-Didemethylcitalopram-d6 Hydrochloride (CAS 1189865-88-0) is a high-purity, stable isotope-labeled analog of Didemethylcitalopram (DDCT), the terminal metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram.

In the context of drug development and therapeutic drug monitoring (TDM), this compound serves as the definitive Internal Standard (IS) for the precise quantification of DDCT. Unlike methyl-deuterated analogs (e.g., Citalopram-d6), which lose their isotopic label during N-demethylation, rac-Didemethylcitalopram-d6 retains its label throughout the analytical workflow, ensuring robust normalization of matrix effects, extraction efficiency, and ionization variability in LC-MS/MS assays.

Chemical Identity & Specifications

This section outlines the physicochemical properties critical for method development.

| Property | Specification |

| Chemical Name | rac-Didemethylcitalopram-d6 Hydrochloride |

| CAS Number | 1189865-88-0 |

| Parent Analyte | Didemethylcitalopram (DDCT) |

| Molecular Formula | C₁₈H₁₂D₆ClFN₂O (Salt) / C₁₈H₁₁D₆FN₂O (Base) |

| Molecular Weight | 338.84 g/mol (Salt) |

| Isotopic Pattern | d6 (Contains 6 Deuterium atoms, typically on the propylene linker or aromatic scaffold) |

| Form | Solid (Hygroscopic) |

| Solubility | Soluble in Methanol, DMSO, Water (Low pH) |

| Storage | -20°C, Desiccated, Protected from Light |

Structural Insight:

The "Didemethyl" designation indicates the removal of both N-methyl groups found in the parent Citalopram. Consequently, the deuterium label (d6) is engineered into the non-exchangeable carbon skeleton (typically the propylene linker,

Metabolic Context & Mechanism

Understanding the formation of DDCT is essential for interpreting PK data. DDCT is formed via a two-step N-demethylation pathway mediated by hepatic Cytochrome P450 enzymes.

3.1 Citalopram Metabolic Pathway (Visual)

The following diagram illustrates the biotransformation of Citalopram to DDCT, highlighting the critical role of CYP2D6 in the second demethylation step.

Figure 1: Sequential N-demethylation of Citalopram. DDCT is the terminal amine metabolite, quantified using the d6-analog.

Application: LC-MS/MS Bioanalysis

The primary utility of rac-Didemethylcitalopram-d6 HCl is to function as a Surrogate Internal Standard .

4.1 Why "d6" for Didemethylcitalopram?

Researchers often mistakenly attempt to use Citalopram-d6 (methyl-labeled) to quantify metabolites. This fails for DDCT because the metabolic process removes the methyl groups—and thus the label.

-

Requirement: The label must reside on the scaffold (propyl chain or phenyl ring).

-

Mass Shift: The d6 modification provides a +6 Da mass shift (Precursor m/z ~303 vs. ~297), sufficient to avoid isotopic overlap (cross-talk) from the natural M+6 isotope of the analyte.

4.2 Analytical Workflow

The following workflow ensures rigorous quantification in biological matrices (Plasma/Serum).

Figure 2: Optimized bioanalytical workflow for DDCT quantification using stable isotope dilution.

Experimental Protocols

Scientific Integrity Note: The following protocols are derived from standard validation practices for SSRI metabolites. Optimization of MRM transitions is required for specific instrument platforms.

5.1 Stock Solution Preparation

-

Weighing: Accurately weigh ~1.0 mg of rac-Didemethylcitalopram-d6 HCl.

-

Dissolution: Dissolve in Methanol (LC-MS grade) to yield a 1.0 mg/mL (free base equivalent) master stock.

-

Note: Account for the HCl salt factor (MW Salt / MW Base ≈ 1.12).

-

-

Storage: Aliquot into amber glass vials and store at -20°C. Stability is typically >12 months.

5.2 LC-MS/MS Parameters (Guideline)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Column: Kinetex C18 or equivalent (2.1 x 50 mm, 2.6 µm).

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 5 minutes.

MRM Transition Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Didemethylcitalopram (DDCT) | 297.1 [M+H]⁺ | 262.1 / 109.0 | 25 - 35 | Quantifier |

| rac-DDCT-d6 (IS) | 303.1 [M+H]⁺ | 268.1 / 109.0 | 25 - 35 | Internal Standard |

Critical Technical Note: The product ion selection depends on the deuteration site.[2] If the d6 label is on the propylene chain, the fragment containing the chain will shift by +6 Da. If the label is on the ring, the ring-containing fragment shifts. Always perform a product ion scan on the neat standard to confirm the dominant deuterated fragment.

Validation & Quality Control

To ensure Trustworthiness of the data, the following criteria must be met:

-

Isotopic Purity: The contribution of the d6-IS to the unlabeled analyte channel (m/z 303 -> 297 crosstalk) must be < 0.5% of the LLOQ response.

-

Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the IS in extracted matrix vs. neat solvent. The IS-normalized MF should be close to 1.0.

-

Chirality: Since this is a racemic standard, it is suitable for achiral methods. If separating enantiomers (S-DDCT vs R-DDCT), ensure the d6-IS elutes as a racemate or use a chiral column to verify co-elution with both enantiomers.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162976, Didesmethylcitalopram. Retrieved from [Link]

-

Rochat, B., et al. (1995). Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites in humans. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

-

Pharmaffiliates. rac Didemethyl Citalopram-d6 Hydrochloride Product Data. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Application of rac Didesmethylcitalopram-d6 Hydrochloride

This guide provides a comprehensive technical overview of rac Didesmethylcitalopram-d6 Hydrochloride, focusing on the determination, verification, and critical application of its molecular weight. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative bioanalysis.

Introduction: The Quintessential Role of a Deuterated Internal Standard

In the landscape of quantitative mass spectrometry, particularly within regulated bioanalysis for pharmacokinetic and toxicokinetic studies, precision and accuracy are paramount.[1] The reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays hinges on the effective mitigation of analytical variability.[1] rac Didesmethylcitalopram-d6 Hydrochloride is a stable isotope-labeled (SIL) analog of Didesmethylcitalopram, a metabolite of the widely used antidepressant, Citalopram.[2] Its primary application is as an internal standard (IS) in bioanalytical methods.

The deliberate incorporation of six deuterium atoms (d6) creates a compound that is chemically and physically almost identical to the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[3][4] This near-perfect mimicry is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is the gold standard for quantification.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous and organic solvents, facilitating its use in a laboratory setting. This guide will deconstruct the molecular weight of this critical reagent, explain its experimental verification, and detail its application in a validated, trustworthy analytical workflow.

Core Chemical Properties and Molecular Weight Determination

The identity and purity of an internal standard are its most critical attributes. These begin with a precise understanding of its chemical formula and corresponding molecular weight.

Chemical Structure and Formula

-

Chemical Name: rac-1-(3-Aminopropyl-d6)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile Hydrochloride[2]

-

Synonyms: rac Didemethyl Citalopram-d6 Hydrochloride, Dinorcitalopram-d6 Hydrochloride[2]

-

Parent Compound (Analyte): rac Didesmethylcitalopram Hydrochloride[5][6]

-

Deuteration: The "-d6" designation signifies that six hydrogen atoms on the aminopropyl side chain have been replaced with deuterium atoms.

Based on authoritative sources, the precise molecular formula has been established.[2][7] This information is summarized in the table below.

Quantitative Data Summary

A clear distinction must be made between "Molecular Weight" (based on the weighted average of natural isotopic abundances) and "Monoisotopic Mass" (based on the mass of the most abundant isotope for each element). For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.

| Property | Non-Labeled Analyte (C18H17FN2O·HCl) | Deuterated IS (C18H12D6ClFN2O) | Rationale for Difference |

| CAS Number | 1189694-81-2[5][6][8] | 1189865-88-0[2][7] | Unique identifier for each distinct chemical entity. |

| Molecular Formula | C18H17FN2O·HCl[5][6][8] | C18H12D6ClFN2O[2][7] | Replacement of 6 Protium (¹H) atoms with Deuterium (²H) atoms. |

| Molecular Weight ( g/mol ) | 332.80[5][8] | 338.84[2][7] | Increased mass due to the presence of six heavier deuterium isotopes. |

Causality Behind Isotopic Labeling: The choice of deuterium is strategic. It behaves almost identically to hydrogen during chromatographic separation and ionization, ensuring that the analyte and internal standard co-elute and experience the same matrix effects.[4] However, the mass difference of approximately 6 Daltons provides a clear separation in the mass spectrometer, preventing signal overlap or isotopic crosstalk.[4]

Experimental Verification and System Suitability

The theoretical molecular weight must be empirically verified to ensure the identity and purity of the internal standard. Mass spectrometry is the definitive technique for this purpose.

Mass Spectrometry for Identity Confirmation

A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to confirm the monoisotopic mass of the internal standard.

Protocol: Stock Solution and MS Infusion

-

Preparation of Stock Solution: Accurately weigh approximately 1 mg of rac Didesmethylcitalopram-d6 Hydrochloride and dissolve it in 1 mL of a suitable solvent (e.g., Methanol) to create a 1 mg/mL stock solution.

-

Working Solution: Further dilute the stock solution to a concentration of approximately 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid is crucial for promoting protonation and forming the positive ion.

-

Direct Infusion: Infuse the working solution directly into the mass spectrometer's ion source at a flow rate of 5-10 µL/min.

-

Mass Spectrum Acquisition: Acquire the full scan mass spectrum in positive ion mode. The instrument should be calibrated prior to analysis to ensure high mass accuracy.

-

Data Analysis: The primary ion observed should be the protonated molecule, [M+H]⁺. The measured m/z of this ion should be compared to the theoretical m/z calculated from the monoisotopic mass of the free base (C18H13D6FN2O).

Trustworthiness through Self-Validation: The acceptance criterion for this test is typically a mass accuracy of less than 5 parts-per-million (ppm) between the measured mass and the theoretical mass. This confirms, with high confidence, that the material is the correct deuterated compound.

Application in a Regulated Bioanalytical Workflow

The validated internal standard is the cornerstone of a robust quantitative assay. Its function is to correct for variability during sample processing and analysis.[9]

The Principle of Isotope Dilution

The core principle is that by adding a known quantity of the deuterated internal standard to every sample (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process, any subsequent analyte loss or signal variation will be mirrored by the internal standard.[1] The instrument measures the peak area ratio of the analyte to the internal standard. This ratio remains constant even if sample is lost during extraction or if instrument response fluctuates, leading to highly precise and accurate results.[1][10]

The diagram below illustrates the logical workflow for using a deuterated internal standard in a typical bioanalytical study.

Step-by-Step Bioanalytical Protocol

This protocol outlines the use of rac Didesmethylcitalopram-d6 HCl for the quantification of Didesmethylcitalopram in human plasma, adhering to principles outlined in regulatory guidance.[11][12]

-

Preparation of Internal Standard Working Solution:

-

Dilute the 1 mg/mL stock solution of the internal standard to a final concentration of 50 ng/mL in 50:50 Acetonitrile:Water. This will be the Internal Standard Spiking Solution. The concentration should be optimized based on the expected analyte levels and mass spectrometer response.

-

-

Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (calibrator, QC, or unknown).

-

Add 10 µL of the Internal Standard Spiking Solution (50 ng/mL) to every tube.

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

-

-

LC-MS/MS Method Parameters:

-

The following is a representative set of parameters. Actual values must be optimized for the specific instrument and column used.

-

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides efficient reversed-phase separation for this class of compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. |

| Gradient | 10% to 90% B over 3 minutes | A generic gradient suitable for eluting the analyte and IS. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar, ionizable molecules; positive mode is used for basic compounds containing nitrogen. |

| MRM Transition (Analyte) | m/z 325.2 → m/z 262.1 | Precursor ion [M+H]⁺ and a stable product ion for quantification. |

| MRM Transition (IS) | m/z 331.2 → m/z 268.1 | Precursor ion [M+H]⁺ and a stable product ion for the deuterated standard. |

Authoritative Grounding: The entire workflow, from sample preparation to data analysis, must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or ICH M10.[11][13] This ensures the method is accurate, precise, selective, and stable for its intended purpose.[12]

The logical relationship between the analyte and the internal standard within the mass spectrometer is depicted below.

Conclusion

The molecular weight of rac Didesmethylcitalopram-d6 Hydrochloride (338.84 g/mol ) is a fundamental parameter derived from its molecular formula (C18H12D6ClFN2O).[2][7] This guide has demonstrated that its true value lies not just in this number, but in its purposeful design as a stable isotope-labeled internal standard. Its mass difference relative to the analyte is the key to its utility in isotope dilution mass spectrometry. By compensating for nearly all sources of analytical variation, it enables the highest level of accuracy and precision in quantitative bioanalysis.[1][10] The protocols and principles described herein, when executed within a framework of regulatory compliance, provide a self-validating system that ensures data integrity and supports critical decision-making in drug development.[12]

References

-

Citalopram-impurities. Pharmaffiliates.

-

Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.

-

Introduction to deuterated internal standards in mass spectrometry. BenchChem.

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. AptoChem.

-

Deuterated internal standards and bioanalysis. AptoChem.

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences.

-

GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. U.S. Food and Drug Administration.

-

CAS No : 1189865-88-0 | Chemical Name : rac Didemethyl Citalopram-d6 Hydrochloride. Pharmaffiliates.

-

M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.

-

The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

-

rac Desmethyl Citalopram Hydrochloride. LGC Standards.

-

rac Didemethyl Citalopram Hydrochloride. Santa Cruz Biotechnology.

-

rac Didemethyl Citalopram Hydrochloride, TRC 2.5 mg. Fisher Scientific.

-

rac Didemethyl Citalopram Hydrochloride (Chinese). Santa Cruz Biotechnology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. rac Didemethyl Citalopram Hydrochloride | CAS 1189694-81-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. rac Didemethyl Citalopram Hydrochloride, TRC 2.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. scbt.com [scbt.com]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. texilajournal.com [texilajournal.com]

- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. fda.gov [fda.gov]

metabolic pathway of Citalopram to Didemethylcitalopram

An In-Depth Technical Guide to the Metabolic Pathway of Citalopram to Didemethylcitalopram

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its clinical efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism. The primary metabolic route involves a sequential two-step N-demethylation process, converting the parent drug first into desmethylcitalopram (DCIT) and subsequently into didemethylcitalopram (DDCIT). This biotransformation is orchestrated by a specific consortium of cytochrome P450 (CYP) enzymes. Understanding the nuances of this pathway—from the specific enzymes involved and their relative contributions to the impact of genetic polymorphisms—is critical for predicting drug-drug interactions, explaining inter-individual variability in patient response, and guiding future drug development. This guide provides a detailed examination of the enzymatic machinery, offers field-proven experimental protocols for its investigation, and presents key pharmacokinetic data.

The Core Metabolic Cascade: Sequential N-Demethylation

The journey from Citalopram to its secondary amine metabolite, Didemethylcitalopram, is not a single enzymatic event but a two-step cascade. The tertiary amine of Citalopram is first demethylated to form the primary metabolite, Desmethylcitalopram (DCIT). DCIT, which retains some pharmacological activity, is then subject to a second demethylation to yield the pharmacologically less active Didemethylcitalopram (DDCIT).[1][2][3]

This sequential process is governed by the cytochrome P450 superfamily of enzymes, primarily located in the liver.[4][5] The efficiency of these steps dictates the plasma concentration ratio of the parent drug to its metabolites, a key factor in both therapeutic outcome and potential toxicity.

Sources

- 1. Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Identity and Application of Deuterated Phenylindole Antipsychotics: A Technical Guide to Sertindole and its Isotopologues

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the identity, synonyms, and scientific applications of deuterated phenylindole compounds, with a primary focus on Sertindole and its isotopically labeled variants, such as the compound referenced by the internal designation Lu 11-161-d6 Hydrochloride. Given the nomenclature conventions of Lundbeck, a pharmaceutical company specializing in central nervous system disorders, it is highly probable that "Lu" designates a compound from their research and development pipeline. The "-d6" suffix specifies a deuterated form of the parent molecule containing six deuterium atoms, and "Hydrochloride" indicates its salt form. This guide will illuminate the core science behind the parent compound, believed to be Sertindole, and the critical role of its deuterated analogues in modern analytical research.

Deciphering the Nomenclature: Synonyms and Chemical Identity

The compound "Lu 11-161-d6 Hydrochloride" is understood to be a deuterated internal standard for a Lundbeck-developed molecule. Based on available data and the common use of deuterated standards in pharmaceutical analysis, the parent compound is identified as Sertindole .

Sertindole is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia.[1][2] It is a phenylindole derivative with a distinct pharmacological profile.[3][4]

Synonyms for Sertindole include:

-

Serdolect (Brand Name)[2]

-

1-(2-(4-(5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)piperidin-1-yl)ethyl)imidazolidin-2-one (IUPAC Name)[3]

Deuterated versions, such as Sertindole-d4 and the requested Sertindole-d6 Hydrochloride , are primarily used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[5] These standards are essential for achieving high accuracy and precision in the measurement of the parent drug concentration in biological matrices.

| Compound | Chemical Name | CAS Number | Molecular Formula | Primary Application |

| Sertindole | 1-(2-(4-(5-chloro-1-(4-fluorophenyl)-1H-indol-3-yl)piperidin-1-yl)ethyl)imidazolidin-2-one | 106516-24-9 | C24H26ClFN4O | Antipsychotic medication |

| Sertindole-d4 | Deuterated Sertindole | Not specified | C24H22D4ClFN4O | Internal standard for bioanalysis[5] |

| Lu 11-161-d6 Hydrochloride | Deuterated Sertindole Hydrochloride | Not specified | C24H20D6Cl2FN4O | Internal standard for bioanalysis |

Mechanism of Action and Pharmacological Profile of Sertindole

Sertindole's therapeutic effects are attributed to its unique interaction with several neurotransmitter receptor systems in the brain.[6][7] It exhibits a high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and α1-adrenergic receptors.[3][8]

The antipsychotic action of Sertindole is believed to be mediated through a combination of antagonism at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex.[6][7] This dual-action mechanism is characteristic of atypical antipsychotics and is thought to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[1][4]

Signaling Pathway of Sertindole

The following diagram illustrates the principal receptor targets of Sertindole and their downstream effects.

Caption: Sertindole's multi-receptor antagonism.

The Role of Deuterated Internal Standards in Pharmaceutical Research

The use of deuterated compounds like Lu 11-161-d6 Hydrochloride is a cornerstone of modern bioanalytical chemistry, particularly in pharmacokinetic and metabolic studies.[5]

Key advantages of using a stable isotope-labeled internal standard include:

-

Improved Accuracy and Precision: Deuterated standards have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer, effectively compensating for matrix effects and variability in the analytical process.

-

Reduced Ion Suppression/Enhancement: Co-elution of the analyte and its deuterated internal standard helps to mitigate the effects of ion suppression or enhancement in the mass spectrometer's ion source, leading to more reliable quantification.

-

Enhanced Specificity: The mass difference between the analyte and the internal standard allows for their distinct detection by the mass spectrometer, ensuring high specificity even in complex biological matrices.

Experimental Workflow: Bioanalytical Quantification using a Deuterated Internal Standard

The following diagram outlines a typical workflow for the quantification of a drug (e.g., Sertindole) in a biological sample using a deuterated internal standard.

Caption: Bioanalytical workflow with a deuterated standard.

Experimental Protocol: Quantification of Sertindole in Human Plasma by LC-MS/MS

This protocol provides a general framework for the determination of Sertindole concentrations in human plasma using a deuterated internal standard like Lu 11-161-d6 Hydrochloride.

Materials:

-

Human plasma samples

-

Sertindole reference standard

-

Lu 11-161-d6 Hydrochloride (or Sertindole-d4) as internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Preparation of Standard and Quality Control (QC) Samples:

-

Prepare stock solutions of Sertindole and the IS in a suitable solvent (e.g., methanol).

-

Prepare calibration standards and QC samples by spiking known amounts of Sertindole stock solution into blank human plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the IS working solution.

-

Vortex mix for 30 seconds.

-

Add 400 µL of 1% formic acid in ACN to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and IS with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 analytical column.

-

Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in ACN.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for both Sertindole and the IS.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Sertindole in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

While the specific designation "Lu 11-161-d6 Hydrochloride" may not be publicly cataloged, the evidence strongly points to its identity as a deuterated internal standard for the Lundbeck compound Sertindole. Understanding the pharmacology of Sertindole is crucial for its therapeutic application, while the use of its deuterated isotopologues is indispensable for accurate and reliable bioanalytical quantification. This technical guide provides a comprehensive overview for researchers and drug development professionals, bridging the gap between a specific internal compound code and the broader scientific context of its application.

References

-

Espina, E. (2008). Sertindole: pharmacological and clinical profile and role in the treatment of schizophrenia. Expert Opinion on Drug Metabolism & Toxicology, 4(5), 629-643. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sertindole?[Link]

-

Wikipedia. (n.d.). Sertindole. [Link]

-

PubChem. (n.d.). Sertindole. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. (2024, June 16). What is Sertindole used for?[Link]

-

Taylor & Francis Online. (2008, May 18). Full article: Sertindole: pharmacological and clinical profile and role in the treatment of schizophrenia. [Link]

-

The Kingsley Clinic. (n.d.). Sertindole: Antipsychotic Medication Uses and Dosage Guide. [Link]

- Leucht, S., Corves, C., Arbter, D., Engel, R. R., Li, C., & Davis, J. M. (2009). Second-generation versus first-generation antipsychotic drugs for schizophrenia: a meta-analysis. The Lancet, 373(9657), 31-41.

-

MIMS Singapore. (n.d.). Sertindole: Uses & Dosage. [Link]

Sources

- 1. Sertindole: pharmacological and clinical profile and role in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sertindole - Wikipedia [en.wikipedia.org]

- 3. Sertindole | C24H26ClFN4O | CID 60149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Sertindole? [synapse.patsnap.com]

- 7. What is Sertindole used for? [synapse.patsnap.com]

- 8. Emerging role of sertindole in the management of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

role of Didemethylcitalopram in serotonin reuptake inhibition

Executive Summary

Didemethylcitalopram (DDCT) represents the distal metabolite in the biotransformation of citalopram and escitalopram. While often overshadowed by its parent compounds and the primary metabolite demethylcitalopram (DCT), DDCT holds critical significance in translational toxicology and metabolic phenotyping.

In human pharmacodynamics, DDCT exhibits negligible affinity for the Serotonin Transporter (SERT) compared to the parent drug, rendering it therapeutically inactive. However, its historical importance lies in cardiotoxicity profiles : DDCT is the primary driver of QT prolongation and sudden death in canine models (beagles), a finding that necessitated rigorous species-specific safety stratification during the drug's development. In humans, DDCT plasma levels remain low due to the specific kinetics of CYP2D6, but alterations in this pathway can lead to accumulation.

This guide analyzes the mechanistic role of DDCT, dissociating its toxicological risks from the therapeutic allosteric modulation driven by R-citalopram, and provides validated protocols for assessing its activity.

Molecular Characterization & Metabolic Pathway

DDCT is formed through the sequential N-demethylation of citalopram. Understanding this pathway is essential for interpreting patient variability, particularly in Poor Metabolizers (PM) versus Ultrarapid Metabolizers (UM).

The Biotransformation Cascade

The parent drug, Citalopram (CT), is first demethylated to Demethylcitalopram (DCT) primarily by CYP2C19 (and CYP3A4). The subsequent conversion of DCT to DDCT is mediated almost exclusively by CYP2D6 .

-

Human Context: The conversion to DDCT is slow; thus, DDCT circulates at very low concentrations (<10% of parent).

-

Canine Context: Dogs rapidly convert DCT to DDCT, leading to high steady-state levels of this cardiotoxic metabolite.

Figure 1: Citalopram Metabolic Pathway & Species Divergence

Caption: Figure 1. The sequential N-demethylation of Citalopram. CYP2D6 is the gatekeeper for DDCT formation in humans.

Pharmacodynamics: Affinity and Selectivity

The therapeutic efficacy of citalopram/escitalopram rests on high-affinity binding to the Orthosteric Site (S1) of the Serotonin Transporter (SERT).[1]

Comparative Affinity Profile

DDCT is significantly less potent than its precursors. While DCT retains enough affinity to potentially contribute to the therapeutic effect (though it enters the brain poorly), DDCT is considered pharmacologically negligible for serotonin reuptake inhibition in clinical settings.

| Compound | SERT Affinity (Ki) | Selectivity (SERT vs NET) | Clinical Relevance |

| Escitalopram (S-CT) | 1.1 nM | > 1000-fold | Primary Therapeutic Agent |

| R-Citalopram | ~ 20 nM | High | Allosteric Antagonist (Negative Modulator) |

| Demethylcitalopram (DCT) | ~ 4–10 nM | Moderate | Minor Active Metabolite |

| Didemethylcitalopram (DDCT) | > 100 nM (Est.) | Low | Toxicological Marker (Inactive SRI) |

The Allosteric Hypothesis: R-CT vs. DDCT

A critical distinction must be made between Allosteric Inhibition and Metabolic Inactivity .

-

R-Citalopram (The Antagonist): R-citalopram binds to a low-affinity Allosteric Site (S2) on SERT. This binding stabilizes the transporter in a conformation that prevents the high-affinity binding of Escitalopram at the S1 site, thereby reducing efficacy.

-

DDCT (The Bystander): There is no evidence that DDCT binds appreciably to the S2 allosteric site. It does not antagonize the parent drug's action; it simply fails to inhibit reuptake effectively.

The Safety Nexus: Cardiotoxicity & hERG Blockade

The primary interest in DDCT for drug developers is its safety profile.

The Mechanism of QT Prolongation

QT prolongation is caused by the blockade of the hERG potassium channel (Kv11.1) , which delays ventricular repolarization.[2][3]

-

Dogs: Beagles produce massive amounts of DDCT. DDCT has a potent inhibitory effect on hERG channels in dogs, leading to "sudden death" in preclinical trials.

-

Humans: The FDA warning (2011) restricting Citalopram doses >40mg is due to the Parent (Citalopram) and DCT levels, not DDCT. In humans, DDCT levels are insufficient to trigger this toxicity unless there is a massive overdose or a rare metabolic anomaly.

Self-Validating Safety Check

When analyzing preclinical data, if you observe QT prolongation in a canine model but not in a murine or human in vitro model (at therapeutic concentrations), suspect DDCT accumulation .

-

Check: CYP2D6 activity in the test species.

-

Validation: Measure plasma [DDCT]/[CT] ratio. A ratio > 0.5 indicates a non-human metabolic profile.

Experimental Protocols

To evaluate the role of DDCT or similar metabolites, two core assays are required: Functional Uptake (to determine efficacy) and Radioligand Binding (to determine affinity).

Protocol A: Synaptosomal [³H]-5-HT Uptake Assay

This functional assay measures the actual inhibition of serotonin transport, the gold standard for determining SRI activity.

Reagents:

-

Buffer: Krebs-Ringer-HEPES (KRH): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

-

Radioligand: [³H]-Serotonin (Specific Activity ~20-30 Ci/mmol).

-

Tissue: Rat cortical synaptosomes (P2 fraction).

Workflow:

-

Isolation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes. Resuspend pellet in KRH buffer.

-

Pre-Incubation: Aliquot synaptosomes (50 µg protein/well) into 96-well plates. Add DDCT (or test compound) at varying concentrations (1 nM – 10 µM). Incubate for 15 min at 37°C.

-

Control: Use Fluoxetine (10 µM) for non-specific uptake determination.

-

-

Uptake Initiation: Add [³H]-5-HT (final concentration 10 nM). Incubate for exactly 5 minutes at 37°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

-

Expectation: DDCT IC50 will be significantly higher (weaker) than Citalopram (IC50 ~1-5 nM).

-

Protocol B: Membrane Binding Assay (Competition)

Determines the physical affinity (Ki) for the transporter, independent of transport function.

Workflow:

-

Membranes: Human SERT-transfected HEK293 cell membranes or rat cortical membranes.

-

Ligand: [³H]-Citalopram (1 nM).

-

Competition: Incubate membranes with [³H]-Citalopram and increasing concentrations of DDCT (0.1 nM to 100 µM) for 60 min at 25°C.

-

Separation: Vacuum filtration over PEI-soaked GF/B filters.

-

Calculation:

(Cheng-Prusoff equation).

Mechanistic Visualization: SERT Interaction

This diagram illustrates the functional difference between the high-affinity parent (Escitalopram) and the low-affinity metabolite (DDCT), alongside the allosteric interference of R-Citalopram.

Figure 2: SERT Binding Dynamics

Caption: Figure 2. Escitalopram binds S1 to inhibit reuptake.[4] R-Citalopram binds S2 to destabilize S1 binding. DDCT fails to engage effectively.

References

-

Baumann, M. H., et al. (2016). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI. Available at: [Link]

-

Sanchez, C., et al. (2004). The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking.[5] European Neuropsychopharmacology. Available at: [Link]

-

Witchel, H. J., et al. (2002).[6] Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents. FEBS Letters. Available at: [Link]

-

Rochat, B., et al. (1998). Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Zhang, Y., et al. (2014). Towards limiting QT interval prolongation and arrhythmia risk in citalopram use. Folia Medica. Available at: [Link]

Sources

- 1. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Citalopram & escitalopram: Mechanisms of cardiotoxicity, toxicology predisposition and risks of use in geriatric & hemodialysis populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards limiting QT interval prolongation and arrhythmia risk in citalopram use | Zhang | Cardiology Journal [journals.viamedica.pl]

- 4. ti.ubc.ca [ti.ubc.ca]

- 5. The allosteric citalopram binding site differentially interferes with neuronal firing rate and SERT trafficking in serotonergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Internal Standard Selection for Didemethylcitalopram (DDCT) Bioanalysis

The following technical guide is structured to address the critical bioanalytical challenges in quantifying Didemethylcitalopram (DDCT) versus its parent compound, Citalopram (CIT).

Precision Quantitation in the Presence of Metabolic Divergence

Executive Summary: The "One-Size-Fits-All" Trap

In high-throughput bioanalysis, a common error is the use of a single Stable Isotope-Labeled (SIL) Internal Standard (IS)—typically Citalopram-d6 —to quantify both the parent drug and its metabolites. While cost-effective, this approach compromises scientific integrity when applied to Didemethylcitalopram (DDCT) .

This guide details why Didemethylcitalopram-d6 (DDCT-d6) is the mandatory IS for accurate DDCT quantification. We explore the metabolic divergence that shifts retention times, the matrix effects that go uncorrected when using mismatched standards, and the regulatory risks under ICH M10.

The Metabolic Context: Divergence of Structure and Polarity

To understand the analytical challenge, one must first map the metabolic transformation. Citalopram undergoes sequential N-demethylation in the liver, primarily mediated by CYP2C19 and CYP3A4, followed by CYP2D6.[1]

Figure 1: Citalopram Metabolic Pathway & Structural Shift[2]

Caption: Sequential N-demethylation increases polarity, causing DDCT to elute significantly earlier than Citalopram in Reverse-Phase chromatography.

Physicochemical Divergence & Analytical Risk

The removal of two methyl groups transforms the tertiary amine (Citalopram) into a primary amine (DDCT). This drastically alters the pKa and hydrophobicity, leading to a "Chromatographic Mismatch" between the analyte and the mismatched IS.

Table 1: Physicochemical & MS Comparison

| Feature | Citalopram (CIT) | Didemethylcitalopram (DDCT) | Analytical Impact |

| Structure | Tertiary Amine | Primary Amine | DDCT is significantly more polar. |

| Precursor Ion (M+H) | 325.2 m/z | 297.1 m/z | Distinct mass channels (∆ 28 Da). |

| Key Fragment | 109 (Fluorobenzyl) | 109 (Fluorobenzyl) | Shared fragment allows simultaneous MRM screening. |

| RT (C18 Column) | ~3.4 min (Late) | ~3.0 min (Early) | CRITICAL: They do not co-elute. |

| LogP (Lipophilicity) | High | Low | DDCT is more susceptible to early-eluting polar matrix interferences. |

The Mechanism of Failure: Uncorrected Matrix Effects

When Citalopram-d6 is used to quantify DDCT:

-

DDCT elutes at 3.0 min , potentially overlapping with phospholipids or unretained salts (Ion Suppression Zone).

-

Citalopram-d6 elutes at 3.4 min , in a cleaner chromatographic region.

-

Result: The MS signal for DDCT is suppressed, but the IS (Cit-d6) signal is not. The calculated ratio (Analyte/IS) drops artificially, leading to underestimation of DDCT concentration .

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol uses a matched SIL-IS approach (DDCT-d6 for DDCT) to ensure regulatory compliance.

Reagents & Standards

-

Internal Standard: Didemethylcitalopram-d6 (DDCT-d6)

-

Note: If DDCT-d6 is unavailable, Citalopram-d6 is not an acceptable substitute for regulated work. Custom synthesis or sourcing is required.

-

-

Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma into a 96-well plate.

-

Add 20 µL of Internal Standard Spiking Solution (DDCT-d6 at 50 ng/mL).

-

Add 300 µL of chilled Acetonitrile (ACN) to precipitate proteins.

-

Vortex vigorously for 2 min; Centrifuge at 4000 rpm for 10 min.

-

Transfer 100 µL of supernatant to a clean plate and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B (Elution of CIT and DDCT)

-

3.5 min: 90% B

-

3.6 min: 10% B (Re-equilibration)

-

MRM Transitions

Use the 4-fluorobenzyl cation (m/z 109) as the stable quantifier fragment for both, or the isobenzofuran core (m/z 262).

| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Role |

| Didemethylcitalopram | 297.1 | 109.1 | 30 | Quantifier |

| 297.1 | 262.1 | 25 | Qualifier | |

| Didemethylcitalopram-d6 | 303.1 | 109.1 | 30 | Internal Standard |

| Citalopram | 325.2 | 109.1 | 30 | Quantifier |

| Citalopram-d6 | 331.2 | 109.1 | 30 | Internal Standard |

Logic of Validation (ICH M10 Compliance)

To demonstrate the necessity of the matched IS, perform the "Matrix Effect Mismatch Test" during validation.

Figure 2: Validation Logic Flow

Caption: Validation logic demonstrating why mismatched retention times lead to regulatory failure (MF outside acceptance criteria).

Troubleshooting & Self-Validation

-

Cross-Signal Contribution: Ensure the d6-IS does not contain d0 impurities (must be < 2% of LLOQ response).

-

Retention Time Drift: If DDCT shifts due to column aging, DDCT-d6 will shift identically. Cit-d6 may not, exacerbating the error.

-

Regulatory Check: ICH M10 Section 3.2.4 requires that the IS "track the analyte" during extraction and chromatography. Only a matched SIL-IS fulfills this requirement for metabolites with distinct polarities.

References

-

International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency.[4] Link

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

-

Rochat, B., et al. (2017). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS. Drug Testing and Analysis. Link

-

Liu, Y., et al. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites. Frontiers in Pharmacology. Link

-

PubChem. (2024). Didemethylcitalopram Compound Summary. National Library of Medicine. Link

Sources

- 1. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]

Methodological & Application

Introduction: The Significance of Metabolite Quantification in Pharmacokinetics

An Application Note and Protocol for the Pharmacokinetic Analysis of Didemethylcitalopram in Human Serum

Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes.[1][2] This biotransformation leads to the formation of active metabolites, including desmethylcitalopram (DCT) and subsequently didemethylcitalopram (DDCT).[1][3] Didemethylcitalopram, while less potent than its precursors, has a prolonged half-life and its accumulation can contribute to the overall pharmacological and toxicological profile of the parent drug.[4] Therefore, accurate quantification of DDCT in human serum is crucial for comprehensive pharmacokinetic (PK) modeling, therapeutic drug monitoring (TDM), and understanding inter-individual variability in drug response, which can be influenced by factors such as age and genetic polymorphisms of metabolizing enzymes.[1][5]

This document provides a detailed protocol for the robust and sensitive quantification of didemethylcitalopram in human serum using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical testing.[6] The methodology described herein is grounded in established principles of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability for clinical research and drug development.[6][7][8]

Metabolic Pathway of Citalopram

The metabolic cascade from citalopram to its demethylated metabolites is a critical aspect of its disposition. The primary enzymes responsible for the N-demethylation steps are CYP2C19, CYP3A4, and CYP2D6.[2] Understanding this pathway is fundamental to interpreting the pharmacokinetic data, as the concentrations of both the parent drug and its metabolites are interconnected.

Caption: Metabolic pathway of Citalopram to Didemethylcitalopram.

Core Principles of Bioanalytical Method Validation

Before analyzing study samples, the analytical method must be rigorously validated to ensure it is fit for purpose. This process demonstrates that the method is reliable and reproducible for the intended use.[9] Validation is performed in accordance with guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[6][7][8] The key parameters assessed during validation are summarized below.

| Validation Parameter | Description | General Acceptance Criteria (FDA/ICH) |

| Accuracy | The closeness of the mean test results to the true concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (%CV) or RSD should not exceed 15% (20% at LLOQ). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Sensitivity (LLOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal should be ≥5 times the blank signal; accuracy and precision criteria must be met. |

| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | Typically requires ≥6 non-zero standards; correlation coefficient (r²) > 0.99. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Detailed Experimental Protocol

This protocol is designed for researchers equipped with standard bioanalytical laboratory instrumentation. The causality for selecting Solid Phase Extraction (SPE) lies in its ability to provide a significantly cleaner sample extract compared to simpler methods like protein precipitation.[10][11] This reduces matrix effects, enhances sensitivity, and improves the overall robustness of the LC-MS/MS assay, which is paramount for pharmacokinetic studies where low concentrations must be reliably measured.

PART 1: Sample Preparation using Solid Phase Extraction (SPE)

A well-executed sample preparation is critical for removing interferences from the serum matrix. Mixed-mode cation exchange SPE cartridges are highly effective for extracting basic compounds like DDCT.

Materials:

-

Human serum samples, calibration standards, and quality control (QC) samples

-

Internal Standard (IS) working solution (e.g., Desipramine or a stable isotope-labeled DDCT)

-

Reagent-grade Methanol, Acetonitrile, Water

-

Formic Acid and/or Ammonium Hydroxide

-

SPE cartridges (e.g., Mixed-mode Cation Exchange, or C18)[11][12][13]

-

SPE vacuum manifold

-

Centrifuge and evaporator

Step-by-Step SPE Protocol:

-

Sample Pre-treatment:

-

Thaw serum samples, standards, and QCs completely at room temperature. Vortex gently to ensure homogeneity.

-

To a 200 µL aliquot of serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 200 µL of an acidic buffer (e.g., 2% phosphoric acid or 100mM phosphate buffer, pH 6.0) to disrupt protein binding and prepare the sample for loading.[14]

-

Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes to pellet any precipitated proteins.

-

-

SPE Cartridge Conditioning:

-

Place SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of Methanol followed by 1 mL of Water. Do not allow the sorbent bed to dry out between steps.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample (from Step 1) onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to pull the sample through the sorbent at a slow, consistent rate (approx. 1 mL/min).

-

-

Washing (Interference Removal):

-

Wash the cartridge with 1 mL of an acidic wash solution (e.g., 5% Methanol in Water) to remove polar interferences.

-

Wash the cartridge with 1 mL of a non-polar solvent like Hexane or Dichloromethane to remove lipids and other non-polar interferences. Dry the cartridge under full vacuum for 5 minutes.

-

-

Elution:

-

Place clean collection tubes inside the manifold.

-

Elute the analyte and internal standard by passing 1 mL of an appropriate elution solvent. For cation exchange, this is typically a basic organic solvent (e.g., 5% Ammonium Hydroxide in Methanol or Acetonitrile).

-

Collect the eluate.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid).[15]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Caption: Workflow for Solid Phase Extraction of Didemethylcitalopram.

PART 2: LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development. Optimization will be necessary for specific instrumentation.

Table 1: Suggested Liquid Chromatography Parameters

| Parameter | Recommended Condition | Rationale |

| LC System | UHPLC or HPLC system | UHPLC offers better resolution and faster run times. |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, <3 µm) | Provides good retention and peak shape for this class of compounds.[15][16] |

| Mobile Phase A | Water with 0.1% Formic Acid & 1 mM Ammonium Formate | Acid and buffer improve ionization efficiency and peak shape.[16] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic phase for reverse-phase chromatography.[16] |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 5 - 10 µL | |

| Gradient | Start at 30% B, ramp to 90% B, re-equilibrate | A gradient is necessary to elute the analyte and clean the column. |

| Run Time | ~5 minutes | A short run time is desirable for high-throughput analysis.[15] |

Table 2: Suggested Mass Spectrometry Parameters

| Parameter | Recommended Condition | Rationale |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM, providing high selectivity and sensitivity. |

| Ionization | Heated Electrospray Ionization (HESI), Positive Mode | DDCT contains a secondary amine, which readily protonates.[17] |

| MRM Transitions | DDCT: m/z 297.2 -> 109.1 (Quantifier), 297.2 -> 262.1 (Qualifier) | Precursor is [M+H]⁺. Product ions are characteristic fragments. |

| Desipramine (IS): m/z 267.2 -> 72.1 | A common, structurally similar internal standard.[15] | |

| Spray Voltage | ~3500 - 4500 V | Optimize for maximum signal intensity. |

| Vaporizer Temp. | ~350 - 450 °C | Aids in desolvation of the mobile phase.[17] |

| Collision Gas | Argon | |

| Dwell Time | 50 - 100 ms |

Note: MRM transitions and collision energies must be optimized empirically on the specific instrument used.

Conclusion and Application

The described LC-MS/MS method, incorporating a robust Solid Phase Extraction protocol, provides a reliable and sensitive framework for the quantitative analysis of didemethylcitalopram in human serum. Proper validation of this method in accordance with regulatory standards will ensure the generation of high-quality data suitable for pharmacokinetic analysis.[6][18] The resulting concentration-time profiles can be used to calculate key PK parameters such as peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination half-life (t½), providing invaluable insights for drug development professionals and clinical researchers.[4]

References

-

Title: Bioanalytical Method Validation Guidance for Industry | FDA Source: U.S. Food and Drug Administration URL: [Link][6][7]

-

Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: U.S. Food and Drug Administration URL: [Link]

-

Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA Source: U.S. Food and Drug Administration URL: [Link][8]

-

Title: Bioanalytical Method Validation FDA 2001.pdf Source: U.S. Food and Drug Administration URL: [Link]

-

Title: Automated Solid Phase Extraction of Tricyclic Antidepressant Drugs from Serum - Norlab Source: Norlab URL: [Link]

-

Title: Simultaneous Determination of Citalopram and Its Metabolite in Human Plasma by LC-MS/MS Applied to Pharmacokinetic Study - PubMed Source: PubMed URL: [Link][15]

-

Title: Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans - PubMed Source: PubMed URL: [Link][4]

-

Title: Stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk by liquid chromatography tandem mass spectrometry - PubMed Source: PubMed URL: [Link][19]

-

Title: The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum - PubMed Source: PubMed URL: [Link][11]

-

Title: Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent - Taylor & Francis Source: Taylor & Francis Online URL: [Link][14]

-

Title: Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography Source: Marmara Pharmaceutical Journal URL: [Link][12]

-

Title: Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - Frontiers Source: Frontiers in Pharmacology URL: [Link][16]

-

Title: Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC Source: PMC URL: [Link][13]

-

Title: A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation - PMC Source: PMC URL: [Link][1]

-

Title: Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants - PMC Source: PMC URL: [Link][3]

-

Title: PharmGKB summary: citalopram pharmacokinetics pathway - PMC Source: PMC URL: [Link][2]

-

Title: Determination of recent antidepressant citalopram in human plasma by liquid chromatography—Fluorescence detection | Request PDF Source: ResearchGate URL: [Link][20]

-

Title: Review on Bioanalytical Method Development in Human Plasma - IJTSRD Source: International Journal of Trend in Scientific Research and Development URL: [Link][9]

-

Title: Age-related differences in dose-normalized serum concentrations (C/D) of S-citalopram, S-desmethylcitalopram and S-didesmethylcitalopram Source: ResearchGate URL: [Link][5]

Sources

- 1. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer’s disease patients with agitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Citalopram and demethylcitalopram in human milk; distribution, excretion and effects in breast fed infants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steady-state pharmacokinetics of the enantiomers of citalopram and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. fda.gov [fda.gov]

- 8. fda.gov [fda.gov]

- 9. ijtsrd.com [ijtsrd.com]

- 10. norlab.com [norlab.com]

- 11. The use of the new SPE methods for isolation of some tricyclic antidepressant drugs from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. moh.gov.bw [moh.gov.bw]

- 19. Stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Note: High-Precision Preparation of rac Didemethyl Citalopram-d6 HCl Stock Solutions

Abstract & Scope

This technical guide details the protocol for preparing, storing, and validating stock solutions of rac Didemethyl Citalopram-d6 Hydrochloride (also known as Didesmethylcitalopram-d6 HCl). This compound serves as a critical deuterated Internal Standard (IS) in the LC-MS/MS quantitation of Citalopram and its primary amine metabolite in biological matrices (plasma, serum, urine).

Unlike the parent drug, the didemethyl metabolite possesses a primary amine, significantly altering its polarity and stability profile. This guide addresses the specific challenges of handling the hygroscopic HCl salt, preventing isotopic scrambling, and ensuring long-term stability for regulated bioanalysis (GLP/GCP).

Physicochemical Profile & Technical Data

Before initiating the protocol, the analyst must verify the specific lot data. The values below are typical for the d6-labeled HCl salt.

| Property | Specification | Technical Note |

| Compound Name | rac Didemethyl Citalopram-d6 HCl | Primary amine metabolite (both N-methyls removed). |

| Molecular Weight | ~338.84 g/mol (Typical) | Must verify against CoA. The HCl salt adds ~36.46 Da to the free base. |

| Chemical Form | Hydrochloride Salt | Hygroscopic. Prone to moisture uptake if exposed to air. |

| Isotopic Label | Deuterium (d6) | Typically labeled on the fluorophenyl or isobenzofuran ring to ensure non-exchangeable stability. |

| Solubility | Methanol (Primary), DMSO, Water | Methanol is preferred for LC-MS compatibility and volatility. |

| Stability | Light Sensitive | Critical: Protect from light to prevent photo-oxidation of the ether linkage. |

Critical Calculations: The Salt Correction Factor

A common source of error in bioanalysis is neglecting the mass difference between the weighed salt and the active free base.

Formula

Where

Example Calculation:

-

MW Salt (d6): 338.84 g/mol [1]

-

MW Free Base (d6): 302.38 g/mol

-

:

If you weigh 1.00 mg of the salt, you only have 0.892 mg of the active analyte.

Protocol: Primary Stock Solution Preparation (1.0 mg/mL)

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Analyte: rac Didemethyl Citalopram-d6 HCl (Reference Standard Grade).

-

Solvent: LC-MS Grade Methanol (MeOH).

-

Vessel: Amber volumetric flask (Class A) or amber borosilicate glass vial.

-

Balance: Analytical microbalance (readability 0.01 mg or better).

Workflow Diagram

The following logic flow ensures sample integrity during preparation.

Figure 1: Step-by-step workflow for the preparation of the primary stock solution, emphasizing environmental control during weighing.

Step-by-Step Procedure

-

Acclimatization: Remove the vial from the freezer and allow it to reach room temperature (approx. 30 mins) inside a desiccator.

-

Why? Opening a cold vial causes condensation to form on the hygroscopic salt, altering the weight and degrading the solid.

-

-

Weighing (Gravimetric):

-

Place a clean, amber weighing boat on the microbalance.

-

Rapidly weigh approximately 1.0 – 2.0 mg of the substance. Record the exact mass to 0.001 mg precision.

-

Note: Do not return excess material to the original vial to avoid cross-contamination.

-

-

Solvation:

-

Transfer the weighed powder into a Class A volumetric flask (e.g., 2 mL or 5 mL depending on mass).

-

Rinse the weighing boat 3 times with LC-MS Grade Methanol into the flask.

-

Fill to volume with Methanol.[2]

-

-

Homogenization:

-

Sonicate for 5 minutes at ambient temperature.

-

Vortex for 30 seconds.

-

Visual Check: Ensure no particulates remain. The solution should be clear and colorless.

-

-

Aliquot & Store:

-

Transfer the solution into multiple 1.5 mL amber glass HPLC vials (with PTFE-lined caps).

-

Label with: Compound Name, Concentration (Free Base), Solvent, Date, and Expiration.

-

Store at -20°C (Standard) or -80°C (Long-term).

-

Working Standard Preparation (Spiking Solutions)

The primary stock (1 mg/mL) is too concentrated for direct spiking. Serial dilution is required.[3]

Dilution Scheme (Example):

| Step | Source Solution | Volume Source | Diluent (MeOH) | Final Conc. | Use Case |

| A | Primary Stock (1 mg/mL) | 100 | 900 | 100 | Intermediate |

| B | Solution A | 100 | 900 | 10 | Intermediate |

| C | Solution B | 50 | 950 | 500 ng/mL | Working IS |

-

Protocol: Add 20

L of Solution C to 200 -

Solvent Note: For the final Working IS, you may use 50:50 MeOH:Water if the protein precipitation protocol requires an aqueous buffer, but pure Methanol is preferred to aid in protein precipitation.

Stability & Troubleshooting

Stability Profile

-

Benchtop (RT): Stable for < 24 hours in Methanol. Keep away from direct sunlight.

-

Refrigerated (4°C): Stable for 1 week.

-

Frozen (-20°C): Stable for at least 6 months.

-

Freeze/Thaw: Limit to 3 cycles. The primary amine is reactive; repeated opening introduces oxygen and moisture.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low MS Response | Ion Suppression or Adsorption | The primary amine (-NH2) can bind to glass silanols. Use silanized glass or add 0.1% Formic Acid to the working solution to keep it protonated and soluble. |

| Signal Drift | Deuterium Exchange | If the d6 label is on an exchangeable site (rare for high-quality IS), acidic solvents can cause loss of label. Check CoA for label position. |

| Non-Linearity | Interference / Crosstalk | Check if the d6 IS contains any d0 (unlabeled) impurity. High concentrations of IS can contribute to the analyte signal (Cross-signal contribution). |

| Precipitation | Salt Crash | If mixing high-organic stock directly into high-salt aqueous buffers, the HCl salt may precipitate. Dilute with 50:50 MeOH:H2O before spiking. |

LC-MS/MS Application Logic

The following diagram illustrates how the prepared IS functions within the bioanalytical workflow to correct for errors.

Figure 2: The Internal Standard tracks the analyte through extraction and ionization. Any suppression (Matrix Effect) affecting the analyte affects the IS equally, canceling out the error in the final ratio.

References

-

Jiang, T., et al. (2010). "Simultaneous Determination of Citalopram and Its Metabolite in Human Plasma by LC-MS/MS."[4] Journal of Chromatography B. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression in Citalopram LC-MS Analysis

This guide provides in-depth troubleshooting for ion suppression encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Citalopram. Designed for researchers, scientists, and drug development professionals, this technical resource offers a structured, question-and-answer approach to resolving common and complex issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding and Diagnosing Ion Suppression

Q1: What is ion suppression and why is it a concern in the LC-MS analysis of Citalopram?

A1: Ion suppression is a type of matrix effect where the signal intensity of the target analyte, in this case, Citalopram, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs within the ion source of the mass spectrometer, where competition for ionization between Citalopram and matrix components leads to a decreased ionization efficiency for the analyte.[3] The result is a lower-than-expected signal, which can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of the analytical method.[3][4] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression remains a significant challenge because it affects the initial ionization step.[4]

Q2: My Citalopram peak is present, but the signal is weak and inconsistent between injections. Could this be ion suppression?

A2: Yes, weak and inconsistent signal intensity for your Citalopram peak, especially when analyzing biological samples, is a classic symptom of ion suppression.[5] While other factors like instrument contamination or improper tuning can cause signal loss, variability between injections of different samples strongly points to a matrix effect.[5] Co-eluting endogenous materials from the biological matrix can interfere with the ionization of Citalopram, leading to this variability.[5]

Q3: How can I definitively diagnose ion suppression in my Citalopram analysis?

A3: The most reliable method to diagnose and pinpoint ion suppression is the post-column infusion experiment .[5][6] This technique allows you to visualize the regions in your chromatogram where ion suppression is occurring.[5] It involves continuously infusing a solution of Citalopram directly into the mass spectrometer while injecting a blank matrix extract through the LC system.[6] A stable baseline signal is established from the infused Citalopram. Any dip in this baseline corresponds to the elution of matrix components that are suppressing the Citalopram signal.[6][7]

Experimental Protocol: Post-Column Infusion for Citalopram

Objective: To identify retention time regions where matrix components suppress the Citalopram signal.

Materials:

-

LC-MS/MS system

-

Syringe pump

-

Tee-union

-

Citalopram standard solution (e.g., 100 ng/mL in mobile phase)

-

Blank plasma/serum extract (prepared using your current method)

Procedure:

-

System Setup:

-

Connect the LC column outlet to one port of the tee-union.

-

Connect the syringe pump outlet to the second port of the tee-union.

-

Connect the third port of the tee-union to the mass spectrometer's ion source.[8]

-

-

Analyte Infusion:

-

Fill the syringe with the Citalopram standard solution.

-

Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

-

Begin infusing the Citalopram solution and acquire data in Multiple Reaction Monitoring (MRM) mode for the Citalopram transition (e.g., m/z 325.3 → 109.0).[9][10] You should observe a stable, elevated baseline signal.

-

-

Injection of Blank Matrix:

-

Once a stable baseline is achieved, inject the blank matrix extract onto the LC column and start your chromatographic run.

-

-

Data Analysis:

-

Monitor the Citalopram MRM signal throughout the run. Any significant drop in the baseline signal indicates a region of ion suppression.[8]

-

Section 2: Common Causes and Solutions

Q4: What are the most common sources of ion suppression when analyzing Citalopram in biological matrices like plasma or serum?

A4: The primary culprits for ion suppression in bioanalysis are phospholipids and proteins from the sample matrix.[2][11] Salts from buffers and anticoagulants can also contribute, though they typically elute early in the chromatogram.[5]

-